molecular formula C12H11NO3S B8388586 Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate

Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate

Cat. No. B8388586
M. Wt: 249.29 g/mol
InChI Key: XZGSQTJKCWXPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)10(14)9-7-17-11(13-9)8-5-3-2-4-6-8/h2-7,10,14H,1H3

InChI Key

XZGSQTJKCWXPIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CSC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, trimethylsilylcyanide (824 μL, 6.6 mmol) was added at 0° C. to a solution of 2-phenyl-1,3-thiazole-4-carbaldehyde (1 g, 5.28 mmol) and zinc iodide (II) (166 mg, 0.52 mmol) in dichloromethane (30 mL). After 6 hours, the reaction mixture was quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (2×20 mL). The organic layer was washed with brine (10 mL), dried over sodium sulfate, filtered, and evaporated under reduced pressure. The residue was used for the hydrolysis without further purification. Then, 2-(2-phenyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile was dissolved in anhydrous methanol (30 mL) and cooled at 0° C. and hydrogen chloride was bubbled for 2 minutes. The mixture was then warmed at room temperature for 20 h and concentrated under vacuum. A saturated solution of sodium bicarbonate (10 mL) was added to the residue and extracted with dichloromethane (2×15 mL). The organic layer was washed with brine (10 mL), dried over sodium sulfate, filtered, and evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 70/30) to afford the desired alcohol (6a) as a white yellow oil (950 mg, 3.81 mmol, 72%).
Quantity
824 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
166 mg
Type
catalyst
Reaction Step One
Name
2-(2-phenyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
72%

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